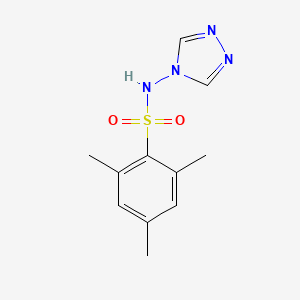
2,4,6-trimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-TRIMETHYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzene ring substituted with three methyl groups and a sulfonamide group attached to a 1,2,4-triazole ring. Its distinct structure makes it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TRIMETHYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE typically involves the following steps:
Formation of the Benzene Sulfonamide Core: The starting material, 2,4,6-trimethylbenzenesulfonyl chloride, is reacted with an appropriate amine to form the sulfonamide core.
Attachment of the 1,2,4-Triazole Ring: The sulfonamide intermediate is then reacted with a triazole derivative under suitable conditions, such as in the presence of a base like sodium hydride or potassium carbonate, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Scaling up the reaction: Using larger quantities of reactants and solvents.
Optimizing temperature and pressure: Ensuring the reaction proceeds efficiently.
Purification: Employing techniques such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
2,4,6-TRIMETHYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
2,4,6-TRIMETHYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 2,4,6-TRIMETHYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE exerts its effects depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, inhibiting their function.
Chemical Reactions: Acts as a nucleophile or electrophile in various reactions, depending on the conditions.
類似化合物との比較
Similar Compounds
2,4,6-TRIMETHYLBENZENESULFONAMIDE: Lacks the triazole ring, making it less versatile in certain reactions.
N-(4H-1,2,4-TRIAZOL-4-YL)-BENZENESULFONAMIDE: Lacks the methyl groups, potentially affecting its reactivity and biological activity.
Uniqueness
2,4,6-TRIMETHYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE is unique due to the presence of both the triazole ring and the methyl-substituted benzene ring, which confer distinct chemical and biological properties.
特性
分子式 |
C11H14N4O2S |
|---|---|
分子量 |
266.32 g/mol |
IUPAC名 |
2,4,6-trimethyl-N-(1,2,4-triazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H14N4O2S/c1-8-4-9(2)11(10(3)5-8)18(16,17)14-15-6-12-13-7-15/h4-7,14H,1-3H3 |
InChIキー |
PFFIRTAFBDIMPV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NN2C=NN=C2)C |
溶解性 |
26 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


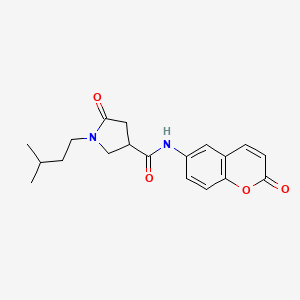
![2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one](/img/structure/B11020797.png)
![N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]glycine](/img/structure/B11020798.png)
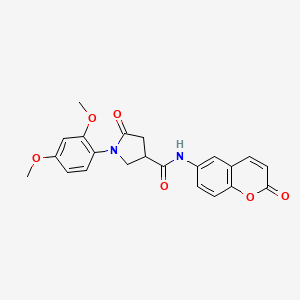
![5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide](/img/structure/B11020802.png)
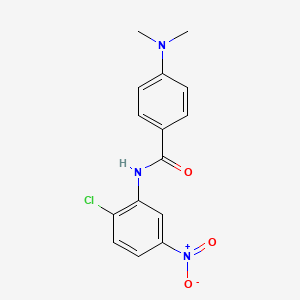
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11020811.png)
![5-oxo-N-[1-(propan-2-yl)-1H-indol-4-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11020816.png)
![N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11020817.png)
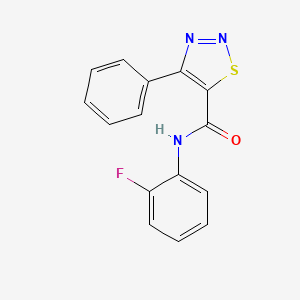
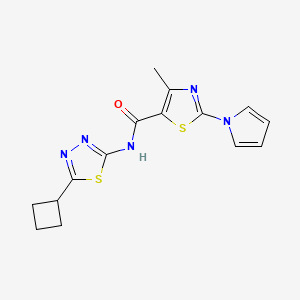
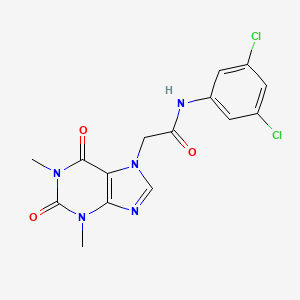
![methyl 2-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11020833.png)
![ethyl [2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11020841.png)
